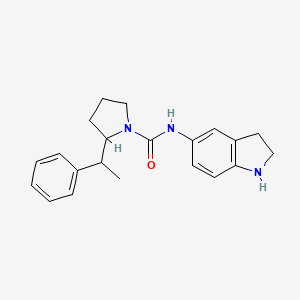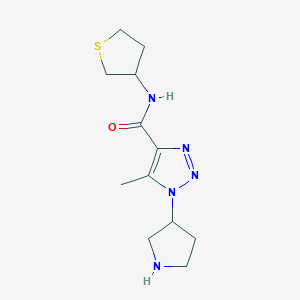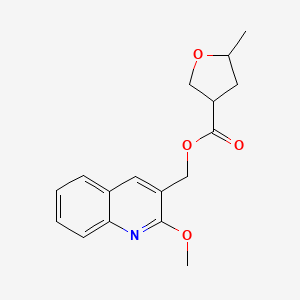![molecular formula C18H18F3NO3S B7436107 1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DSP-1181 and is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd.
作用机制
The mechanism of action of DSP-1181 involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. The exact mechanism of action of DSP-1181 is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-1181 have been extensively studied. It has been found to have potent and selective agonist activity at the sigma-1 receptor. The activation of this receptor has been shown to have neuroprotective effects and to modulate neurotransmitter release. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
实验室实验的优点和局限性
The advantages of DSP-1181 for lab experiments include its potent and selective agonist activity at the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, the limitations of DSP-1181 include its complex synthesis method, which makes it difficult to produce in large quantities, and its potential toxicity, which requires careful handling in lab experiments.
未来方向
There are several future directions for the study of DSP-1181. These include further investigation of its mechanism of action, its potential therapeutic applications in the treatment of psychiatric disorders, and its potential use as a tool for studying the sigma-1 receptor. Additionally, future research could focus on developing more efficient synthesis methods for DSP-1181 to increase its availability for scientific research.
Conclusion:
In conclusion, DSP-1181 is a novel drug candidate that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent and selective agonist activity at the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of DSP-1181 involves the reaction of 1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-amine with various reagents. The reaction is carried out under specific conditions to yield the desired product. The synthesis of DSP-1181 is a complex process that requires expertise in synthetic chemistry.
科学研究应用
DSP-1181 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. Sigma-1 receptors are present in the central nervous system, and their activation has been shown to have neuroprotective effects. DSP-1181 has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[4-(difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17-9-4-12(11-15(17)19)16-3-2-10-22(16)13-5-7-14(8-6-13)26(23,24)18(20)21/h4-9,11,16,18H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLKSOBTGOPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2C3=CC=C(C=C3)S(=O)(=O)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)


![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)


![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![[5-Chloro-2-[(2,5-dimethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7436098.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)